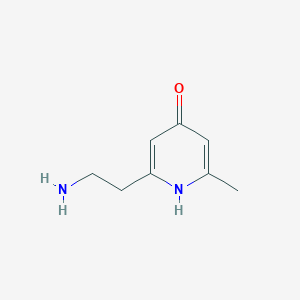
2-(2-Aminoethyl)-6-methylpyridin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-6-methylpyridin-4-OL is an organic compound that features a pyridine ring substituted with an aminoethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-methylpyridin-4-OL typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-chloro-6-methylpyridine with ethylenediamine under basic conditions to introduce the aminoethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyl)-6-methylpyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of amines or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-6-methylpyridin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)-6-methylpyridin-4-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Similar in structure but lacks the pyridine ring.
2-Aminoethanol: Contains an amino and hydroxyl group but differs in the carbon chain length and ring structure
Uniqueness
2-(2-Aminoethyl)-6-methylpyridin-4-OL is unique due to its combination of a pyridine ring with both aminoethyl and hydroxyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-6-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(11)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
SQDICDPHESYRRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


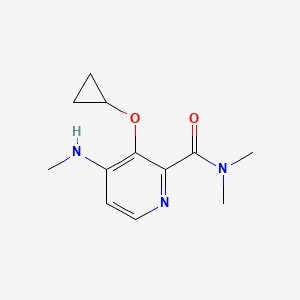

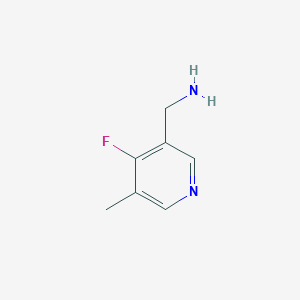
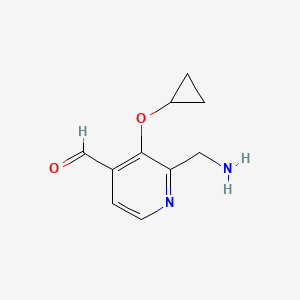
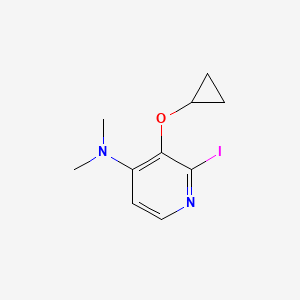

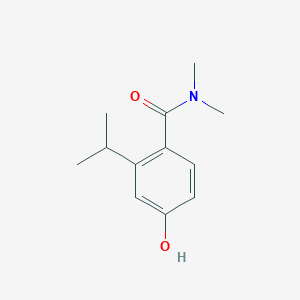

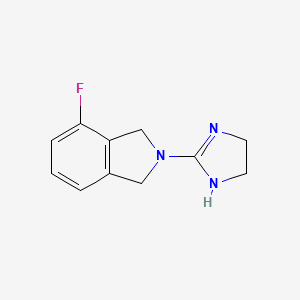


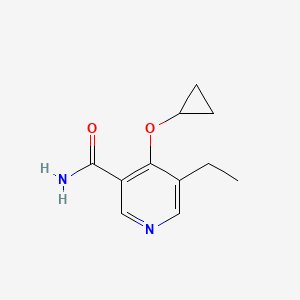
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)

